Gostatin

Enzyme inhibition Suicide substrate Pyridoxal phosphate enzymes

Researchers requiring quantitative active-site titration of aspartate aminotransferase face a common challenge: generic inhibitors lack the potency and irreversible mechanism needed for stoichiometric enzyme inactivation. Gostatin (CAS 78416-84-9) addresses this gap as a time-dependent suicide substrate that covalently modifies the GOT cofactor with 1:1 stoichiometry (enzyme half-life 1.8 min at 3.1 µM). • 932-fold lower Ki (59 µM) than gabaculine, enabling precise dose-response studies without millimolar off-target risks. • Irreversible inhibition persists after washout; no continuous exposure required, unlike aminooxyacetate. • Selective for GOT at 1 mM; spares glutamate dehydrogenase and glutamine synthetase. Supplied by BenchChem in 10 mg to 1 g pack sizes; in stock for immediate dispatch worldwide.

Molecular Formula C8H10N2O5
Molecular Weight 214.18 g/mol
CAS No. 78416-84-9
Cat. No. B1212191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGostatin
CAS78416-84-9
Synonyms5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid
gostatin
gostatine
Molecular FormulaC8H10N2O5
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N
InChIInChI=1S/C8H10N2O5/c9-4-2-10-6(8(14)15)3(7(4)13)1-5(11)12/h4,10H,1-2,9H2,(H,11,12)(H,14,15)
InChIKeyUXFJYSFCCBPXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gostatin: Aspartate Aminotransferase Suicide Inhibitor


Gostatin (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a microbial secondary metabolite produced by Streptomyces sumanensis NK-23 [1]. It acts as a time-dependent, suicide substrate inhibitor of pyridoxal phosphate‑linked aspartate aminotransferase (GOT/AspAT), covalently modifying the enzyme's active site [2][3]. Structurally, it is a dihydro‑4‑pyridone analog of glutamic acid, with a molecular formula of C₈H₁₀N₂O₅ and a molecular weight of 214.18 g/mol .

1 Suicide substrate mechanism for irreversible GOT inhibition
2 Supports active-site titration and sustained metabolic suppression
3 Selectivity over glutamate dehydrogenase and glutamine synthetase

Why Gostatin Substitution Fails


Gostatin is not simply a member of the aspartate aminotransferase inhibitor class; its kinetic and mechanistic profile sharply distinguishes it from commonly referenced analogs. While compounds like gabaculine, aminooxyacetate, and oxamate also inhibit GOT, their inhibitory constants (Ki) are in the millimolar range—approximately 300‑ to 1000‑fold weaker than gostatin's Ki of 59 µM [1][2][3]. Moreover, gostatin acts as an irreversible, suicide substrate, forming a covalent adduct with the enzyme cofactor, whereas many comparator compounds are reversible competitive inhibitors [4]. Substituting gostatin with a generic inhibitor would compromise both potency and the irreversible inactivation required for precise, stoichiometric titration of enzyme active sites or for sustained cellular enzyme suppression in metabolic studies.

Mechanism Reversible inhibitors (aminooxyacetate, oxamate) cannot replicate irreversible covalent inactivation and stoichiometric titration.
Potency context Classical inhibitors require millimolar concentrations; their potency profile may shift experimental outcomes in cell-based assays.
Selectivity Broad-spectrum aminotransferase inhibitors (e.g., gabaculine) suppress multiple PLP enzymes, confounding pathway-specific interpretation.

Gostatin vs. Closest Analogs


Potency Compared to Gabaculine

Gostatin exhibits a Ki of 59 µM for mitochondrial aspartate aminotransferase (pig heart), acting as a time-dependent, suicide substrate [1]. In contrast, gabaculine, a structurally distinct irreversible aminotransferase inhibitor, displays a Ki of 55 mM (55,000 µM) against the same enzyme [2]. This represents a 932‑fold higher potency for gostatin in terms of binding affinity.

Potency vs Gabaculine
Head-to-head
Ki 59 µM vs 55 mM (932‑fold)
Supports dose-response study context
Reported in purified pig heart GOT assay
Enzyme inhibition Suicide substrate Pyridoxal phosphate enzymes Structure-activity relationship

Potency vs. Aminooxyacetate and Oxamate

Gostatin's Ki of 59 µM is substantially lower than that of the classical aminotransferase inhibitors aminooxyacetate and oxamate. Aminooxyacetate exhibits apparent Ki values of 17‑29 mM against human aspartate aminotransferase isoenzymes [1][2], while oxamate shows Ki values of 17 mM (mitochondrial) and 29 mM (cytoplasmic) [3]. These correspond to approximately 288‑ to 492‑fold weaker inhibition compared to gostatin.

Potency vs Classical Inhibitors
Cross-study comparable
Ki 59 µM vs 17–29 mM (288–492‑fold)
Enables inhibition at achievable concentrations
Reported across different isoenzyme sources
Competitive inhibition Enzyme kinetics Isoenzyme selectivity

Irreversible Active-Site Titration

Gostatin inactivates aspartate aminotransferase with 1:1 stoichiometry: incubation of the enzyme with 1 mol inhibitor per mol enzyme monomer results in complete inactivation [1]. The inhibitor serves as an efficient titrant, with a turnover number (Kcat) of 0.11 s⁻¹ and an enzyme half‑life of 1.8 min at 3.1 µM (25°C) [1]. In contrast, reversible inhibitors like aminooxyacetate and oxamate do not afford stoichiometric titration and require continuous presence to maintain inhibition.

Active-Site Titration
Class-level inference
1:1 stoichiometry, Kcat 0.11 s⁻¹, t½ 1.8 min
Supports enzyme active-site quantification
Reported in pig heart GOT assay
Suicide substrate Covalent inhibition Enzyme stoichiometry Mechanism-based inhibition

Selectivity for GOT Over Glutamate Dehydrogenase and Glutamine Synthetase

Gostatin exhibits a defined selectivity window. It strongly inhibits pig heart GOT but shows only weak inhibition on wheat germ GOT and GPT, and no significant effect on glutamate dehydrogenase or glutamine synthetase . This contrasts with broader‑spectrum aminotransferase inhibitors like gabaculine, which potently inhibits D‑amino acid transaminase (Ki 0.1 mM) and L‑alanine transaminase (Ki 1 mM) in addition to GOT [1].

Selectivity Profile
Class-level inference
Strong GOT inhibition, no significant effect on GDH/GS
Supports pathway-specific studies
Reported at 1 mM gostatin
Enzyme selectivity Off-target effects Biochemical tool compound

Gostatin Application Scenarios


Aspartate Aminotransferase Active-Site Titration

Because gostatin inactivates GOT with 1:1 stoichiometry and an enzyme half‑life of 1.8 min at 3.1 µM [1], it is uniquely suited for quantitative active‑site titration experiments. This application leverages gostatin's irreversible, suicide substrate mechanism to determine the precise concentration of catalytically competent enzyme in purified preparations or complex biological samples.

Sustained Metabolic Inhibition in Cell-Based Assays

Gostatin's covalent inactivation of aspartate aminotransferase persists after compound washout, enabling studies of metabolic adaptation following irreversible GOT suppression [1]. This property distinguishes gostatin from reversible inhibitors like aminooxyacetate and oxamate, which would require continuous exposure to maintain inhibition and are often limited by millimolar potency [2][3].

Selective Perturbation of Aspartate Metabolism

In systems where maintenance of glutamate dehydrogenase and glutamine synthetase activity is essential, gostatin provides a selective tool. Data from reputable vendor technical datasheets indicate that at 1 mM, gostatin has no significant effect on these enzymes, whereas it strongly inhibits pig heart GOT . This selectivity enables clean dissection of aspartate aminotransferase's role in nitrogen metabolism.

NMDA Neurotransmission in Hippocampal Slices

Gostatin displaces NMDA‑sensitive [³H]-L-glutamate binding with a Ki of 22 µM and blocks N‑methyl‑aspartate‑induced responses in rat hippocampal slices [4]. This functional antagonism at acidic amino acid receptors positions gostatin as a useful tool for investigating glutamatergic signaling pathways in neuropharmacology, complementing its primary role as an aminotransferase inhibitor.

Application
Selection Property
Validation Focus
Enzyme active-site titration
Irreversible suicide substrate
Stoichiometric inhibition confirmation
Sustained metabolic suppression
Covalent inactivation mechanism
Washout persistence assay
Pathway-selective studies
GOT selectivity profile
Off-target enzyme activity check
NMDA neurotransmission research
NMDA receptor antagonism
Glutamatergic signaling assay context

Technical Documentation Hub

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28 linked technical documents
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